Divergent Product Selectivity: Methoxymethylphosphonic Esters vs. Mixed Esters
In reactions with silver dialkyl phosphites, bromomethyl methyl ether selectively yields methoxymethylphosphonic esters. In contrast, under identical conditions, chloromethyl methyl ether produces a mixture of products, including mixed esters [1]. This is a direct head-to-head comparison.
| Evidence Dimension | Product Selectivity in Phosphite Alkylation |
|---|---|
| Target Compound Data | Exclusive formation of methoxymethylphosphonic esters |
| Comparator Or Baseline | Chloromethyl methyl ether (CAS 107-30-2): Formation of mixed esters as apparent products |
| Quantified Difference | Qualitative difference in product distribution: pure methoxymethylphosphonic ester vs. mixed ester mixture |
| Conditions | Reaction with silver dialkyl phosphites (exact conditions in Arbuzov & Abramov, 1959) |
Why This Matters
This difference is critical for synthetic routes requiring high purity of the methoxymethylphosphonic ester intermediate, avoiding complex purification steps needed for mixed ester byproducts.
- [1] Arbuzov, A. E., & Abramov, V. S. (1959). Action of halo ethers on salts of dialkyl hydrogen phosphites. Russian Chemical Bulletin, 8, 31–36. https://doi.org/10.1007/BF00914211 View Source
